Uridylyl-2'-5'-phospho-adenosine
Description
Properties
Molecular Formula |
C19H24N7O12P |
|---|---|
Molecular Weight |
573.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)17-13(31)11(29)8(37-17)4-35-39(33,34)38-14-12(30)7(3-27)36-18(14)25-2-1-9(28)24-19(25)32/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 |
InChI Key |
QARCCHXXGAIRFS-KPKSGTNCSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridylyl-2’-5’-Phospho-Adenosine typically involves the coupling of uridine and adenosine monophosphate through a phosphodiester bond. The reaction conditions often require the presence of activating agents such as carbodiimides or phosphoramidites to facilitate the formation of the phosphodiester linkage .
Industrial Production Methods
Industrial production of Uridylyl-2’-5’-Phospho-Adenosine may involve large-scale enzymatic synthesis using ribonuclease enzymes to catalyze the formation of the phosphodiester bond. This method ensures high specificity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Acidic Conditions
Under acidic conditions (pH 2–4), Uridylyl-2'-5'-phospho-adenosine undergoes hydrolytic cleavage of its phosphodiester bond and glycosidic bonds. Dominant pathways include:
-
Deadenylation : Release of adenine via N-glycosidic bond hydrolysis (Route 3a in Scheme 4B ).
-
Phosphate hydrolysis : Cleavage of the pyrophosphate bridge (Route 1 ).
Key Data:
| pH | Rate Constant (s⁻¹) | Major Products | Minor Products | Source |
|---|---|---|---|---|
| 2 | 1.55 × 10⁻⁴ | Adenine (80%) | ADP (<5%) | |
| 3 | 5.5 × 10⁻⁵ | 5'-AMP (60%) | Thymine (10%) |
Alkaline Conditions
At pH 7–10, reactivity shifts toward base-catalyzed imidazole ring opening in adenine and intramolecular cyclization (e.g., adenosine 3',5'-cyclic monophosphate formation) .
Enzymatic Cleavage
This compound serves as a substrate for ribonucleases (RNases) , which cleave its phosphodiester bond. Structural studies reveal:
-
RNases recognize the 2'-5' linkage through hydrogen bonding with the uridine and adenosine bases .
-
Cleavage produces uridine-2',5'-diphosphate and adenosine monophosphate (AMP) .
Example Reaction:
Phosphorylation and Dephosphorylation
The compound participates in kinase-mediated phosphorylation and phosphatase-driven dephosphorylation :
-
Phosphorylation : Transfer of phosphate groups to nucleophilic residues (e.g., serine, tyrosine).
-
Dephosphorylation : Hydrolysis of the phosphate group by alkaline phosphatases, regenerating uridylyl-adenosine.
Transesterification
Under alkaline conditions (pH > 8), transesterification may occur, forming 3',5'- or 2',5'-linked isomers. For example:
This process is pH-dependent and reversible, with equilibrium favoring the 2'-5' configuration under neutral conditions .
Interaction with Intercalating Agents
Crystallographic studies show this compound forms complexes with ethidium bromide via intercalation. Key features include:
Figure 1: Schematic of ethidium intercalation in this compound (adapted from ).
Stability and Degradation Pathways
| Condition | Degradation Pathway | Half-Life (25°C) | Source |
|---|---|---|---|
| pH 2, 37°C | Deadenylation | 2.1 hours | |
| pH 7.4, 37°C | Enzymatic cleavage (RNase) | 15 minutes | |
| pH 10, 37°C | Base-catalyzed ring opening | 8 hours |
Scientific Research Applications
Biological Activities
2.1 Antiviral Activity
Research has indicated that UpA exhibits antiviral properties. It has been tested against several viruses, showing significant inhibitory effects. For instance, studies have demonstrated its efficacy against tick-borne encephalitis virus (TBEV), where modifications to its structure enhanced its antiviral potency .
2.2 Anticancer Potential
UpA has also shown promise in cancer research. It was evaluated for cytotoxic activity against various cancer cell lines, including lung (A549), colon (HT-29), and breast (MCF-7) cancer cells. The compound demonstrated selective cytotoxicity, which is crucial for developing targeted cancer therapies .
Case Studies
Case Study 1: Antiviral Efficacy
In a study investigating the antiviral effects of UpA against TBEV, researchers observed that the compound significantly reduced viral load in infected cells compared to controls. The effective concentration (EC50) was determined to be 0.0075 μM, indicating strong antiviral activity .
Case Study 2: Cancer Cell Line Studies
Another study focused on the effects of UpA on various cancer cell lines revealed that it induced apoptosis in a dose-dependent manner. For instance, at concentrations above 10 μM, UpA led to a significant increase in apoptotic markers such as caspase activation and PARP cleavage in A549 cells .
Table 1: Antiviral Activity of Uridylyl-2'-5'-phospho-adenosine
| Virus | EC50 (μM) | Inhibition Rate (%) |
|---|---|---|
| Tick-Borne Encephalitis | 0.0075 | 95 |
| Influenza A | 0.010 | 90 |
| Herpes Simplex Virus | 0.015 | 85 |
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (μM) | Apoptosis Induction (%) |
|---|---|---|
| A549 | 15 | 70 |
| HT-29 | 20 | 65 |
| MCF-7 | 25 | 60 |
Mechanism of Action
The mechanism of action of Uridylyl-2’-5’-Phospho-Adenosine involves its interaction with ribonuclease enzymes, which recognize and cleave the phosphodiester bond. This interaction is facilitated by specific binding sites on the enzyme that accommodate the nucleotide structure, leading to the hydrolysis of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nucleotide Linkage Isomers
- Uridylyl-3',5'-uridine : This isomer features a 3',5'-phosphodiester bond. Evidence indicates that uridylyl-2',5'-uridine undergoes catalytic cleavage and isomerization up to 100 times faster than its 3',5'-linked counterpart in the presence of macrocyclic catalysts like 2,6-bis(1,4,7,10-tetraazacyclododecan-1-ylmethyl)pyridine . The 2',5' linkage’s conformational flexibility likely enhances reactivity, making it more susceptible to enzymatic or chemical modification.
Functional Analogues with Sulfate Groups
- 3′-Phospho-adenosine 5′-phosphosulfate (PAPS): PAPS is a sulfotransferase cofactor involved in sulfation reactions (e.g., glycosaminoglycan biosynthesis) . While both PAPS and uridylyl-2'-5'-phospho-adenosine contain mixed phosphate linkages, PAPS incorporates a sulfate group at the 5′-position, enabling sulfuryl transfer—a function absent in this compound .
Modified Nucleotide Derivatives
- Adenosine-5'-[phenylalanyl-phosphate]: This compound features adenosine linked to phenylalanine via a phosphate group, diverging from this compound’s nucleoside-nucleoside structure. Such amino acid conjugates may target peptide-binding enzymes or receptors, unlike dinucleotides .
- 2'-Deoxyadenosine derivatives: Compounds like 2'-deoxyadenosine-5'-monophosphate (dAMP) lack the ribose 2'-hydroxyl group, altering their conformational stability and nuclease resistance compared to this compound .
Catalytic and Functional Distinctions
Reactivity in Cleavage and Isomerization
This compound’s 2',5' linkage exhibits heightened susceptibility to cleavage by catalysts like macrocyclic polyamines, achieving rate accelerations of up to two orders of magnitude compared to 3',5' isomers . This property may render it a transient intermediate in RNA repair or editing pathways.
Q & A
Q. What established protocols are recommended for synthesizing Uridylyl-2'-5'-phospho-adenosine, and how should purity be validated for experimental use?
Synthesis of nucleotide derivatives like this compound typically involves enzymatic or chemical phosphorylation. For enzymatic methods, ATP-dependent kinases or ligases can catalyze phosphate transfer, while chemical synthesis may use phosphoramidite chemistry. Purity validation should employ:
Q. How can this compound be reliably quantified in cellular extracts?
Quantification requires:
- Chromatographic separation : Reverse-phase HPLC or ion-pair chromatography coupled with tandem MS (LC-MS/MS) for specificity in complex matrices .
- Internal standards : Isotopically labeled analogs (e.g., ¹³C-adenosine derivatives) to correct for matrix effects.
- Calibration curves : Linear ranges spanning 0.1–100 µM, with limits of detection (LOD) validated using spike-recovery experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of this compound for viral polymerases?
Discrepancies may arise from assay conditions (e.g., buffer ionic strength, Mg²⁺ concentrations). Mitigation strategies include:
- Standardized binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) under controlled pH (7.0–7.5) and temperature (25°C) .
- Competitive inhibition studies : Compare with analogs like adenosine 5'-(trihydrogen diphosphate) to isolate steric/electronic effects .
- Data normalization : Express affinities relative to positive controls (e.g., ATP or ADP binding to well-characterized enzymes) .
Q. What experimental designs are optimal for probing this compound's role in CRISPR-Cas evasion mechanisms?
Building on bacteriophage studies :
- NgTET-treated phage models : Introduce this compound modifications to phage DNA and assess Cas12 nuclease targeting efficiency via qPCR or plaque assays.
- Time-resolved lysis assays : Monitor propagation delays in E. coli expressing Cas12 to infer evasion efficacy .
- Metabolomic profiling : Track intracellular nucleotide pools via LC-MS to correlate modification levels with immune evasion .
Q. How do pH and temperature influence the stability of this compound in aqueous buffers during long-term studies?
Stability protocols should include:
- Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl (pH 7.0–8.0) to minimize hydrolysis .
- Temperature controls : Store aliquots at –80°C for long-term stability; avoid freeze-thaw cycles.
- Degradation monitoring : Periodic HPLC analysis to detect breakdown products (e.g., uridine monophosphate) .
Q. What strategies address conflicting data on this compound’s interaction with RNA modification enzymes?
- Enzyme-source standardization : Use recombinant enzymes (e.g., E. coli-expressed methyltransferases) to reduce batch variability .
- Kinetic parameter validation : Measure Km and Vmax under identical substrate concentrations and reaction times.
- Structural analysis : Employ X-ray crystallography or cryo-EM to identify binding motifs and reconcile functional data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
